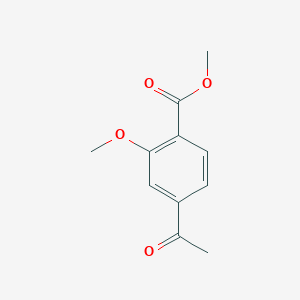

Methyl 4-acetyl-2-methoxybenzoate

Vue d'ensemble

Description

Methyl 4-acetyl-2-methoxybenzoate is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the 4-position and a methoxy group at the 2-position on the benzene ring. This compound is often used in various chemical syntheses and has applications in different scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-acetyl-2-methoxybenzoate typically involves the esterification of 4-acetyl-2-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor, where they undergo esterification, and the product is continuously collected.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-acetyl-2-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 4-carboxy-2-methoxybenzoic acid.

Reduction: 4-(hydroxymethyl)-2-methoxybenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 4-acetyl-2-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mécanisme D'action

The mechanism of action of methyl 4-acetyl-2-methoxybenzoate in biological systems involves its interaction with specific enzymes that catalyze the hydrolysis of the ester bond. This hydrolysis releases the active components that exert the desired biological effects. The molecular targets and pathways involved include esterases and other hydrolytic enzymes that facilitate the breakdown of the ester bond.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-acetamido-2-methoxybenzoate: Similar structure but with an acetamido group instead of an acetyl group.

Methyl 4-amino-2-methoxybenzoate: Contains an amino group instead of an acetyl group.

Methyl 4-hydroxy-2-methoxybenzoate: Has a hydroxy group instead of an acetyl group.

Uniqueness

Methyl 4-acetyl-2-methoxybenzoate is unique due to the presence of both an acetyl and a methoxy group on the benzene ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Activité Biologique

Methyl 4-acetyl-2-methoxybenzoate (MA2MB) is an organic compound known for its diverse biological activities. This article explores the biological properties of MA2MB, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MA2MB is characterized by the presence of an acetyl group at the 4-position and a methoxy group at the 2-position of the benzoate structure. Its molecular formula is C10H12O3, and its unique structural features contribute to its reactivity and biological effects.

The primary mechanism of action for MA2MB involves its interaction with specific enzymes, particularly esterases that catalyze the hydrolysis of ester bonds. This hydrolysis releases active components that exert biological effects, including anti-inflammatory and analgesic activities.

Enzymatic Interaction

- Ester Hydrolysis : MA2MB undergoes hydrolysis by esterases, which facilitates the release of biologically active metabolites. These metabolites may interact with various biological targets, enhancing the compound's pharmacological profile.

Biological Activities

Research has highlighted several key biological activities associated with MA2MB:

- Anti-inflammatory Effects : Studies indicate that MA2MB exhibits significant anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties : Preliminary studies suggest that MA2MB may possess analgesic effects, providing pain relief through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).

- Antimicrobial Activity : Some investigations have reported that MA2MB demonstrates antimicrobial properties against specific bacterial strains, indicating its potential as a therapeutic agent in combating infections.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of MA2MB:

- Cell Culture Experiments : In BV-2 microglial cells, MA2MB exhibited neuroprotective effects by reducing neuroinflammation markers at concentrations as low as 0.01 μM .

- Enzyme Inhibition Assays : The compound's ability to inhibit cholinesterase enzymes was assessed, revealing promising results that support its potential use in neurodegenerative conditions like Alzheimer's disease .

In Vivo Studies

Animal models have been utilized to further investigate the therapeutic potential of MA2MB:

- Anti-inflammatory Models : In rodent models of inflammation, administration of MA2MB resulted in a significant decrease in paw edema compared to control groups, demonstrating its efficacy as an anti-inflammatory agent.

- Pain Models : Behavioral assays indicated that MA2MB administration led to reduced pain responses in models of acute pain, reinforcing its analgesic potential.

Comparative Analysis with Related Compounds

To better understand the unique properties of MA2MB, a comparison with structurally similar compounds is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-acetamido-2-methoxybenzoate | Contains an acetamido group | Antimicrobial and anti-inflammatory properties |

| Methyl 5-acetyl-2-methoxybenzoate | Acetyl group at the 5-position | Antimicrobial effects |

| Methyl 4-hydroxy-2-methoxybenzoate | Hydroxy group at the 4-position | Antioxidant activity |

Propriétés

IUPAC Name |

methyl 4-acetyl-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)8-4-5-9(11(13)15-3)10(6-8)14-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVVANVGEMKEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.